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Compound of Interest

Compound Name: Tilivalline

Cat. No.: B046830 Get Quote

For Immediate Release

This document provides a comprehensive protocol for the total synthesis of Tilivalline, a

pyrrolobenzodiazepine (PBD) natural product. Tilivalline, initially isolated from Klebsiella

oxytoca, has garnered significant interest from the scientific community due to its association

with antibiotic-associated hemorrhagic colitis and its cytotoxic properties. This protocol is

intended for researchers, scientists, and drug development professionals engaged in the fields

of organic synthesis, medicinal chemistry, and pharmacology.

The synthesis of Tilivalline is most effectively achieved through the preparation of its direct

precursor, Tilimycin, followed by a biomimetic reaction with indole. This protocol details a robust

synthetic route, culminating in a non-enzymatic final step that mimics the natural biosynthetic

pathway.

Synthetic Strategy Overview
The overall strategy for the total synthesis of Tilivalline is depicted below. The synthesis

commences with the coupling of a protected anthranilic acid derivative with L-proline methyl

ester. Subsequent functional group manipulations lead to the formation of a key N-acylprolinal

intermediate. This intermediate undergoes an intramolecular Mannich-type cyclization to

furnish the pyrrolobenzodiazepine core of Tilimycin. Finally, a Lewis acid-mediated reaction of

Tilimycin with indole affords Tilivalline.
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Figure 1. Overall synthetic workflow for the total synthesis of Tilivalline.

Experimental Protocols
Part 1: Synthesis of Tilimycin
1.1 Synthesis of N-(2-nitro-3-methoxybenzoyl)-L-proline methyl ester

This initial step involves the amide coupling of 2-nitro-3-methoxybenzoic acid and L-proline

methyl ester hydrochloride.

Reagent/Solvent Molar Equivalent Purpose

2-nitro-3-methoxybenzoic acid 1.0 Starting material

L-proline methyl ester

hydrochloride
1.1 Starting material

EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiim

ide)

1.2 Coupling agent

HOBt (Hydroxybenzotriazole) 1.2 Coupling additive

Diisopropylethylamine (DIPEA) 2.5 Base

Dichloromethane (DCM) - Solvent
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Protocol:

To a solution of 2-nitro-3-methoxybenzoic acid (1.0 eq) in DCM are added L-proline methyl

ester hydrochloride (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

The reaction mixture is stirred at room temperature for 12 hours.

Upon completion, the reaction is diluted with DCM and washed sequentially with 1 M HCl,

saturated aqueous NaHCO₃, and brine.

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced

pressure.

The crude product is purified by flash column chromatography on silica gel (Ethyl

acetate/Hexanes gradient) to afford the desired product.

Parameter Value

Reaction Time 12 hours

Temperature Room Temperature

Typical Yield 85-95%

1.2 Reduction of the Nitro Group

The nitro group is reduced to an amine, a crucial step for the subsequent cyclization.

Reagent/Solvent
Molar
Equivalent/Conditions

Purpose

N-(2-nitro-3-methoxybenzoyl)-

L-proline methyl ester
1.0 Starting material

Iron powder (Fe) 5.0 Reducing agent

Ammonium chloride (NH₄Cl) 5.0 Additive

Ethanol/Water (4:1) - Solvent
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Protocol:

To a solution of N-(2-nitro-3-methoxybenzoyl)-L-proline methyl ester (1.0 eq) in a 4:1 mixture

of ethanol and water are added iron powder (5.0 eq) and ammonium chloride (5.0 eq).

The mixture is heated to reflux for 4 hours.

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite,

and the filtrate is concentrated under reduced pressure.

The residue is taken up in ethyl acetate and washed with water and brine.

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the

aniline product, which is often used in the next step without further purification.

Parameter Value

Reaction Time 4 hours

Temperature Reflux

Typical Yield 90-98% (crude)

1.3 Formation of N-acylprolinal and Intramolecular Cyclization to Tilimycin

The methyl ester is reduced to the corresponding aldehyde, which spontaneously cyclizes to

form the hemiaminal core of Tilimycin.

Reagent/Solvent
Molar
Equivalent/Conditions

Purpose

N-(2-amino-3-

methoxybenzoyl)-L-proline

methyl ester

1.0 Starting material

Diisobutylaluminium hydride

(DIBAL-H) (1.0 M in hexanes)
2.2 Reducing agent

Dichloromethane (DCM) - Solvent
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Protocol:

A solution of N-(2-amino-3-methoxybenzoyl)-L-proline methyl ester (1.0 eq) in anhydrous

DCM is cooled to -78 °C under an inert atmosphere.

DIBAL-H (2.2 eq, 1.0 M solution in hexanes) is added dropwise, and the reaction mixture is

stirred at -78 °C for 2 hours.

The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous

solution of Rochelle's salt.

The mixture is allowed to warm to room temperature and stirred vigorously until two clear

layers are formed.

The layers are separated, and the aqueous layer is extracted with DCM.

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and concentrated under reduced pressure to yield crude Tilimycin. Tilimycin is often used

immediately in the next step due to its moderate stability.

Parameter Value

Reaction Time 2 hours

Temperature -78 °C

Typical Yield 60-70% (over 2 steps)

Part 2: Conversion of Tilimycin to Tilivalline
This final step involves the non-enzymatic, Lewis acid-mediated reaction of Tilimycin with

indole. This reaction mimics the proposed biosynthetic pathway where Tilimycin reacts with

biogenically produced indole.[1]

Figure 2. Reaction mechanism for the final step of Tilivalline synthesis.
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Reagent/Solvent
Molar
Equivalent/Conditions

Purpose

Tilimycin 1.0 Starting material

Indole 1.5 Nucleophile

Zinc chloride (ZnCl₂) 1.2 Lewis acid catalyst

Dichloromethane (DCM) - Solvent

Protocol:

To a solution of crude Tilimycin (1.0 eq) in anhydrous DCM are added indole (1.5 eq) and

zinc chloride (1.2 eq).

The reaction mixture is stirred at room temperature for 6 hours.

The reaction is quenched with a saturated aqueous solution of NaHCO₃.

The layers are separated, and the aqueous layer is extracted with DCM.

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and concentrated under reduced pressure.

The crude product is purified by preparative thin-layer chromatography (TLC) or flash column

chromatography on silica gel to afford Tilivalline.

Parameter Value

Reaction Time 6 hours

Temperature Room Temperature

Typical Yield 50-60%

Summary of Yields
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Step Product Typical Yield

1.1
N-(2-nitro-3-methoxybenzoyl)-

L-proline methyl ester
85-95%

1.2

N-(2-amino-3-

methoxybenzoyl)-L-proline

methyl ester

90-98% (crude)

1.3 Tilimycin 60-70% (over 2 steps)

2 Tilivalline 50-60%

Overall Tilivalline ~20-35%

Concluding Remarks
This protocol provides a detailed and reliable method for the total synthesis of Tilivalline. The

key steps involve a robust amide coupling, a high-yielding nitro reduction, and a stereoselective

intramolecular cyclization to form the pyrrolobenzodiazepine core, followed by a final

biomimetic indole addition. This synthetic route offers a practical means for producing

Tilivalline for further biological and pharmacological investigations. Researchers are advised

to follow standard laboratory safety procedures when handling all chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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